

IUPAC name and synonyms for 1-Fluoro-4-(trifluoromethylsulfinyl)benzene

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-Fluoro-4-(trifluoromethylsulfinyl)benzene |
| Cat. No.: | B1611106 |

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An In-Depth Technical Guide to **1-Fluoro-4-(trifluoromethylsulfinyl)benzene** for Advanced Research Applications

This guide provides an in-depth technical overview of **1-Fluoro-4-(trifluoromethylsulfinyl)benzene**, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

1-Fluoro-4-(trifluoromethylsulfinyl)benzene is a specialized organic building block. Its structure incorporates a fluorinated benzene ring and a trifluoromethylsulfinyl group, which together impart unique physicochemical properties valuable in the design of novel molecules.

The nomenclature for this compound is precise:

- IUPAC Name: **1-Fluoro-4-(trifluoromethylsulfinyl)benzene**[\[1\]](#)
- CAS Number: 942-39-2[\[1\]](#)
- Molecular Formula: C₇H₄F₄OS[\[1\]](#)

Synonyms:

- p-Fluorophenyl trifluoromethyl sulfoxide
- 4-Fluorophenyl trifluoromethyl sulfoxide

The presence of the trifluoromethyl (-CF₃) group is critical; it is a well-established bioisostere for other groups and is known to enhance properties such as lipophilicity and metabolic stability in drug candidates.^[2] The strategic placement of a fluorine atom on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.^[3]

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized below. These properties are fundamental for its application in synthesis, dictating choices for solvents, reaction temperatures, and analytical methods.

| Property | Value | Reference |
|------------------|---|---|
| Molecular Weight | 212.17 g/mol | [1] |
| MDL Number | MFCD01009706 | [1] |
| Purity | ≥98% (typical) | [1] |
| Canonical SMILES | C1=CC(=CC=C1F)S(=O)C(F)(F)F | |
| InChIKey | InChIKey=UNNNNAIWPDLRVR N-UHFFFAOYSA-N | [4] [5] |

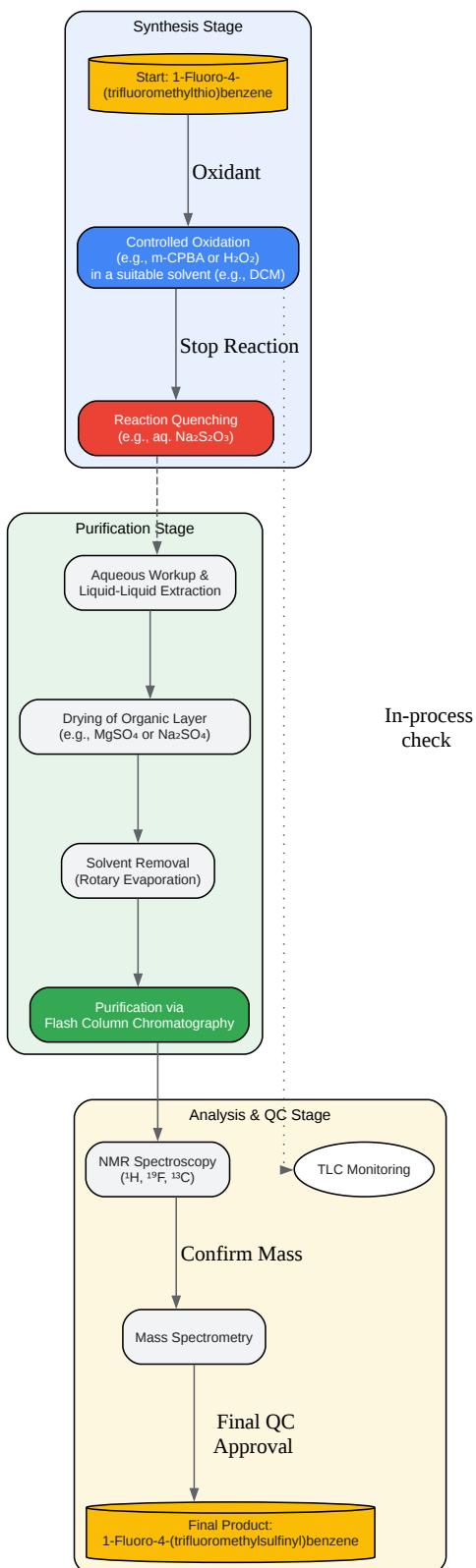
Note: Detailed experimental spectroscopic data (NMR, IR) for this specific sulfinyl compound is not broadly published in public databases. Researchers should perform their own analytical characterization (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry) to confirm identity and purity upon synthesis or acquisition.

Synthesis and Manufacturing Insights

The synthesis of **1-Fluoro-4-(trifluoromethylsulfinyl)benzene** typically involves the controlled oxidation of its thioether precursor, 1-Fluoro-4-(trifluoromethylthio)benzene. The choice of oxidant and reaction conditions is paramount to prevent over-oxidation to the corresponding sulfone, 1-Fluoro-4-(trifluoromethylsulfonyl)benzene.

Workflow for a Representative Synthesis

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of the target compound. This process is designed as a self-validating system, with analytical checks at each critical stage.

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Caption: Experimental workflow for the synthesis and purification of **1-Fluoro-4-(trifluoromethylsulfinyl)benzene**.

Detailed Experimental Protocol (Representative)

- Preparation: To a solution of 1-Fluoro-4-(trifluoromethylthio)benzene (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath. Causality: DCM is chosen for its inertness and ability to dissolve both the starting material and the oxidant. Cooling the reaction prevents excessive heat generation and reduces the risk of over-oxidation.
- Oxidation: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled solution over 30 minutes.
- Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Trustworthiness: This in-process check is crucial. The sulfoxide product will have a different R_f value than the starting sulfide and the potential sulfone byproduct, allowing for precise determination of reaction completion.
- Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes. Causality: Sodium thiosulfate neutralizes any remaining m-CPBA, ensuring the reaction stops.
- Workup: Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel.
- Analysis: Characterize the purified product using NMR spectroscopy and mass spectrometry to confirm its identity, purity, and structure.

Chemical Reactivity and Applications

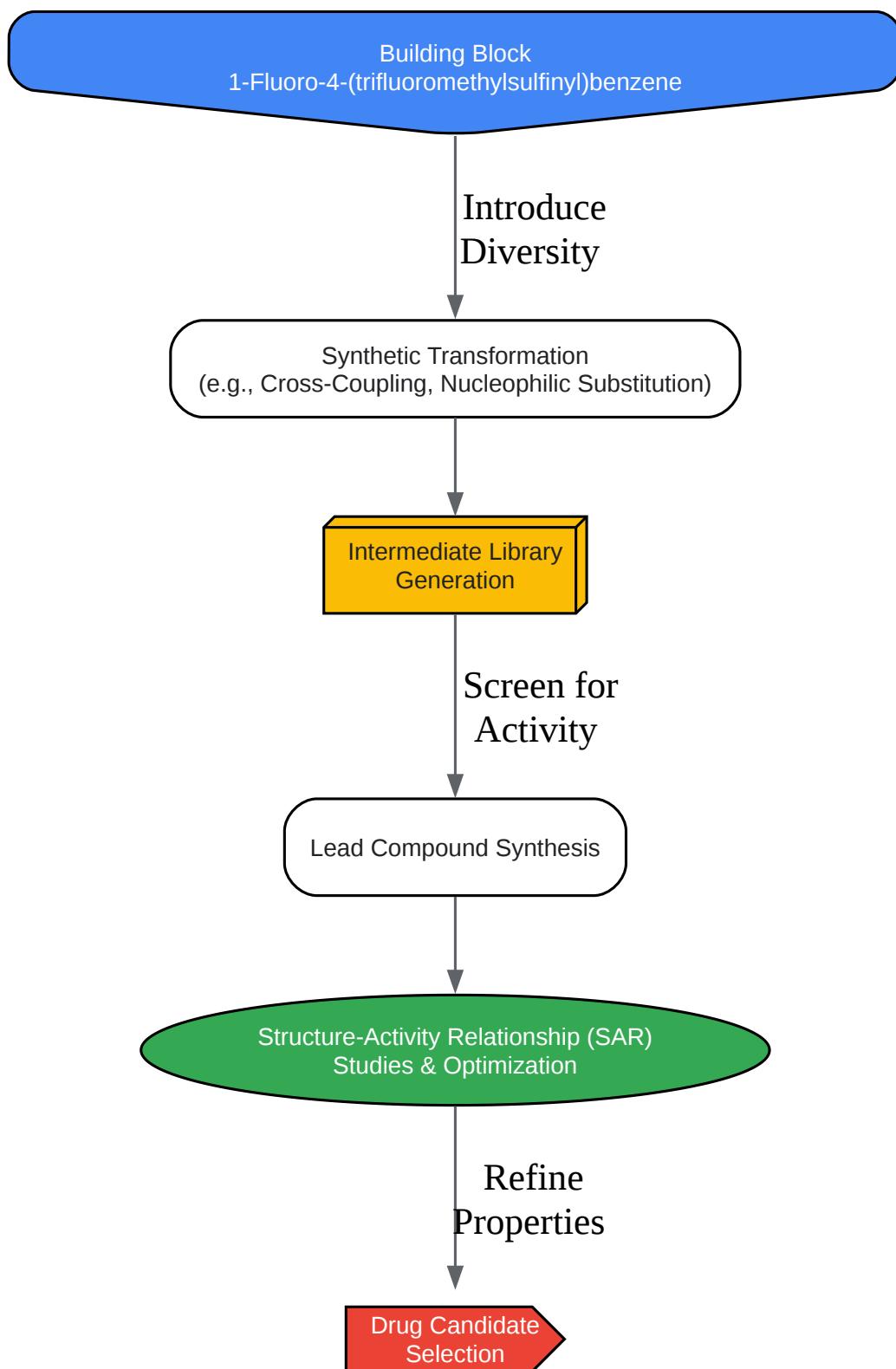
The trifluoromethylsulfinyl group is a chiral center (at the sulfur atom), making this compound a potentially valuable building block for asymmetric synthesis. Its primary utility, however, lies in

its role as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.

The fluorine substituents play a key role in its application. The strategic incorporation of fluorine can influence a molecule's conformation, pKa, metabolic pathways, and pharmacokinetic properties, making it a powerful tool in drug design.^[3] The trifluoromethyl group, specifically, is known to improve the metabolic stability and lipophilicity of drug molecules, which can lead to better pharmacokinetic profiles and increased potency.

Logical Pathway for Application in Drug Discovery

The diagram below illustrates how this building block is integrated into a typical drug discovery pipeline.



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Caption: Role of the title compound as a building block in a drug discovery workflow.

This compound and its analogs are instrumental in synthesizing a range of pharmaceuticals, including anti-cancer agents and treatments for central nervous system disorders. Its structure allows for regioselective functionalization, ensuring that desired chemical modifications can be achieved with high precision.

Safety, Handling, and Storage

As with any specialized chemical reagent, proper handling of **1-Fluoro-4-(trifluoromethylsulfinyl)benzene** is essential.

- Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not widely available, analogs with similar functional groups (e.g., fluorinated benzenes, sulfoxides) can cause skin, eye, and respiratory irritation.[\[6\]](#) Assume the compound is harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[6\]](#) [\[7\]](#)
- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[\[6\]](#)[\[8\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[8\]](#)

In case of accidental exposure:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[6\]](#)[\[9\]](#)
- Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[\[6\]](#)[\[9\]](#)
- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[\[8\]](#)[\[9\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[8\]](#)[\[9\]](#)

Conclusion

1-Fluoro-4-(trifluoromethylsulfinyl)benzene is a highly specialized and valuable reagent for advanced chemical synthesis. Its unique combination of a fluorinated aromatic ring and a trifluoromethylsulfinyl group provides a powerful tool for medicinal chemists and material scientists to modulate molecular properties with precision. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

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